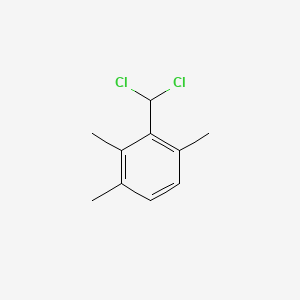
Benzene, (dichloromethyl)-1,2,4-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (dichloromethyl)-1,2,4-trimethyl- is an organic compound with the molecular formula C10H12Cl2 . It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms and three methyl groups. This compound is also known by other names such as α,α-Dichlorotoluene and Benzal chloride .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzene, (dichloromethyl)-1,2,4-trimethyl- can be synthesized through the chlorination of toluene. The reaction involves the substitution of hydrogen atoms in the methyl group of toluene with chlorine atoms. This process typically requires the presence of a catalyst such as iron or aluminum chloride and is carried out under controlled conditions to ensure selective chlorination .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The chlorination process is conducted in large reactors with precise control over temperature and pressure to maximize the production of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, (dichloromethyl)-1,2,4-trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions where the chlorine atoms or methyl groups are replaced by other functional groups.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and catalysts like iron or aluminum chloride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the substituents introduced.
Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.
Reduction Reactions: Products include simpler hydrocarbons and reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, (dichloromethyl)-1,2,4-trimethyl- has several applications in scientific research:
Wirkmechanismus
The mechanism by which Benzene, (dichloromethyl)-1,2,4-trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that interact with cellular components . These interactions can affect various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Toluene, α,α-dichloro-
- Benzal chloride
- Benzyl dichloride
- Benzylene chloride
- Benzylidene chloride
- Dichlorophenylmethane
- α,α-Dichlorotoluene
Uniqueness
Benzene, (dichloromethyl)-1,2,4-trimethyl- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
82884-59-1 |
|---|---|
Molekularformel |
C10H12Cl2 |
Molekulargewicht |
203.10 g/mol |
IUPAC-Name |
2-(dichloromethyl)-1,3,4-trimethylbenzene |
InChI |
InChI=1S/C10H12Cl2/c1-6-4-5-7(2)9(8(6)3)10(11)12/h4-5,10H,1-3H3 |
InChI-Schlüssel |
QJRAJRIWEPDCDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C)C(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


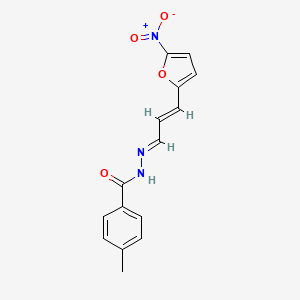
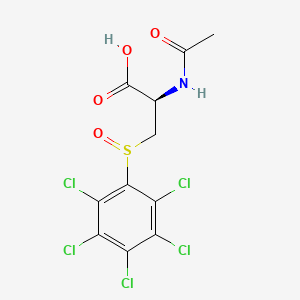
![1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene](/img/structure/B14419631.png)
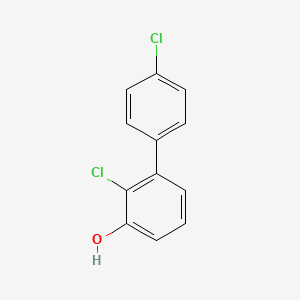
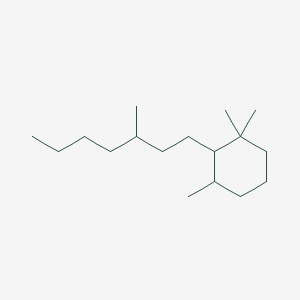
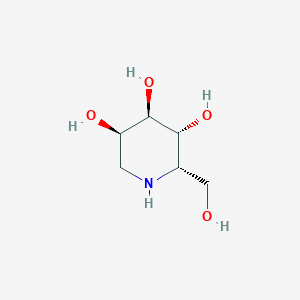
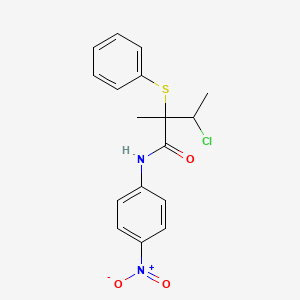
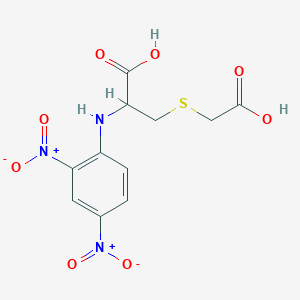
![2,5-Dimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14419660.png)
![2-([1,1'-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione](/img/structure/B14419664.png)
![7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane](/img/structure/B14419666.png)
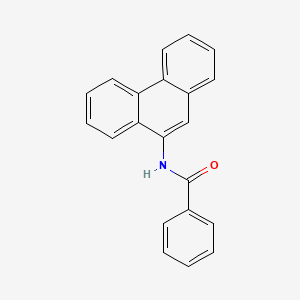
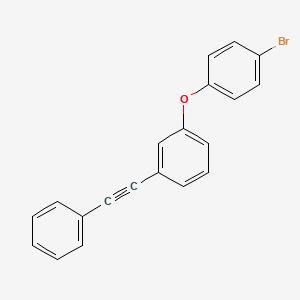
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene]](/img/structure/B14419679.png)
